molecular formula C7H9NO3 B11815095 Ethyl 2-aminofuran-3-carboxylate

Ethyl 2-aminofuran-3-carboxylate

Cat. No.: B11815095
M. Wt: 155.15 g/mol
InChI Key: MATCSDDESHDMCP-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Heterocycles as Pivotal Scaffolds in Organic Synthesis

Furan, a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are fundamental scaffolds in the field of organic chemistry. wikipedia.orgwikipedia.org The furan nucleus is present in a multitude of natural products and serves as a crucial building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. wikipedia.org The electron-rich nature and aromaticity of the furan ring contribute to its stability and unique reactivity, allowing it to participate in a variety of chemical transformations. researchgate.net This reactivity makes furan derivatives versatile synthons for creating not only other heterocyclic systems but also non-aromatic structures. wikipedia.org

In medicinal chemistry, the furan scaffold is a common feature in many bioactive compounds, contributing to their pharmacological properties. wikipedia.org Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. alfa-chemistry.com The ability to readily functionalize the furan ring allows chemists to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. wikipedia.org Consequently, the development of new synthetic methodologies for creating diverse furan derivatives remains an active area of research. semanticscholar.org The versatility of the furan ring as a structural motif solidifies its position as a pivotal scaffold in the landscape of organic synthesis. uobaghdad.edu.iqresearchgate.netsemanticscholar.org

Significance of 2-Aminofuran-3-carboxylate Derivatives as Reactive Intermediates

Within the broad class of furan derivatives, 2-aminofuran-3-carboxylates, such as ethyl 2-aminofuran-3-carboxylate, are particularly significant as reactive intermediates. wikipedia.org The presence of both a nucleophilic amino group and an electrophilic carboxylate group on adjacent carbons of the furan ring creates a synthetically versatile molecule. researchgate.net This arrangement allows for a variety of subsequent chemical modifications, making these compounds valuable building blocks for the construction of more elaborate molecular architectures.

Ethyl 2-amino-4,5-diphenylfuran-3-carboxylate, a related derivative, has been described as a reactive synthon for synthesizing novel furan and furo[2,3-d]pyrimidinone analogues. wikipedia.org The reactivity of the amino and carboxylate groups can be exploited to build fused heterocyclic systems, which are of significant interest in medicinal chemistry. The synthesis of new ethyl 3-amino-4-arylfuran-2-carboxylates has been developed, highlighting their utility as intermediates for accessing polysubstituted furan-2,4-dicarboxylates. researchgate.netsemanticscholar.org These examples underscore the role of 2-aminofuran-3-carboxylate derivatives as key precursors in the synthesis of a diverse array of functionalized molecules.

The strategic placement of the amino and ester functionalities allows for selective reactions. For instance, the amino group can act as a nucleophile in condensation reactions, while the ester can be hydrolyzed, reduced, or converted into other functional groups. This dual reactivity makes these compounds valuable for creating libraries of diverse molecules for screening in drug discovery and materials science.

Historical Context of Aminofuran Synthesis Methodologies

The synthesis of furan derivatives has a rich history, with several classical methods forming the foundation of modern synthetic strategies. One of the earliest and most well-known methods is the Paal-Knorr furan synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884. wikipedia.org This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a cornerstone for the preparation of furans. wikipedia.orgorganic-chemistry.org While the reaction has been widely used for over a century, a deeper understanding of its mechanism was developed much later. wikipedia.org

The Thorpe reaction , discovered by Jocelyn Field Thorpe, involves the self-condensation of aliphatic nitriles catalyzed by a base to form enamines. wikipedia.org An intramolecular version of this reaction, known as the Thorpe-Ziegler reaction , has been instrumental in the synthesis of cyclic compounds. wikipedia.orgnumberanalytics.com This methodology has been adapted for the synthesis of aminofurans. For example, a modified Thorpe-Ziegler cyclization has been reported for the synthesis of 3-aminofurans from alkynenitriles and ethyl glycolate. researchgate.net The reaction proceeds through the conjugate addition of an alcohol to an electron-deficient alkynitrile, followed by cyclization. researchgate.net

Another significant historical method is the Gewald reaction , reported by Karl Gewald in 1966, which is a multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.org While primarily used for thiophene (B33073) synthesis, the principles of multicomponent reactions involving activated nitriles have influenced the development of synthetic routes to other heterocycles, including aminofurans. uobaghdad.edu.iqresearchgate.netscispace.comorganic-chemistry.org These classical reactions have been continuously refined and adapted, providing the historical framework upon which contemporary methods for the synthesis of complex aminofuran derivatives, including this compound, are built.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCSDDESHDMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Aminofuran 3 Carboxylate and Its Analogues

Traditional Cycloaddition and Condensation Routes

Traditional methods for the construction of the 2-aminofuran-3-carboxylate core often rely on well-established name reactions and cyclization strategies. These routes typically involve the condensation of acyclic precursors to form the furan (B31954) ring.

The Gewald reaction, a multicomponent reaction, is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org It traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgumich.edu While the classic Gewald reaction yields 2-aminothiophenes, variations of this reaction can be adapted for the synthesis of 2-aminofurans. researchgate.netorganic-chemistry.org The versatility of the Gewald reaction stems from the ready availability of starting materials and its typically mild reaction conditions. researchgate.netarkat-usa.org

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester). wikipedia.org This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product. wikipedia.org For the synthesis of 2-aminofurans, the elemental sulfur is conceptually replaced by an oxygen source, or the reaction proceeds through intermediates that can be chemically transformed into the furan ring. Although not a direct application, the principles of the Gewald reaction, particularly the initial Knoevenagel condensation, are fundamental to many synthetic routes for substituted 2-aminofuran-3-carboxylates.

Reagent TypeExampleRole in Reaction
Carbonyl CompoundKetone or AldehydeProvides the C4 and C5 atoms of the heterocycle.
Active Methylene Compoundα-CyanoesterProvides the C2, C3, and nitrile/ester functionalities.
Condensation CatalystBase (e.g., L-proline)Facilitates the initial Knoevenagel condensation. organic-chemistry.org

The cyclization of α-cyano ketones is a direct and effective method for constructing the 2-aminofuran ring system. researchgate.netacs.org This approach involves the reaction of an α-cyano ketone with a suitable reagent that provides the remaining atoms for the furan ring, followed by a cyclization step. For instance, the enolate of cyanoacetone can react with various electrophiles to furnish intermediates that, upon cyclization, yield 2-aminofurans. acs.org

A notable method involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds. nih.govnih.govmdpi.com This metal-free approach provides a green and efficient pathway to tetrasubstituted furans, including those with amino and cyano functionalities. nih.govnih.gov The reaction proceeds through the deprotonation of the cyano compound, which then attacks the carbonyl carbon of the α-hydroxy ketone. An intramolecular cyclization follows, leading to the formation of the furan ring. mdpi.com

Another strategy involves the reaction of α-haloketones with compounds containing active methylene groups, such as malononitrile (B47326), in the presence of a base. This leads to the formation of a dihydrofuran intermediate which can be subsequently aromatized to the corresponding 2-aminofuran. researchgate.net

The Mitsunobu reaction provides an efficient route for the synthesis of 3-aminofuran-2-carboxylate esters. acs.orgnih.gov This reaction, discovered by Oyo Mitsunobu, facilitates the conversion of an alcohol to a variety of functional groups, including esters, through a dehydrative coupling process using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.comnih.govsigmaaldrich.com

In the context of 3-aminofuran-2-carboxylate ester synthesis, the Mitsunobu reaction is typically employed to react an α-cyanoketone with ethyl glyoxylate (B1226380). acs.orgnih.gov This reaction forms a vinyl ether intermediate in good yield. Subsequent treatment of this vinyl ether with a base, such as sodium hydride, induces cyclization to afford the desired 3-aminofuran. acs.orgnih.gov One-pot procedures that combine the Mitsunobu reaction and the cyclization step have also been developed, providing comparable yields. acs.orgnih.gov This methodology is particularly useful for the synthesis of 5-alkyl, 5-aryl, and 4,5-fused bicyclic furans. acs.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a key feature of the Sₙ2 mechanism of the Mitsunobu reaction. wikipedia.orgnih.gov

ReagentFunction
α-CyanoketonePrecursor providing the C4, C5, and amino functionalities.
Ethyl glyoxylateProvides the C2 and C3 atoms with the carboxylate group.
Triphenylphosphine (PPh₃)Activates the alcohol for nucleophilic substitution. organic-chemistry.org
Diethyl azodicarboxylate (DEAD)Oxidant that facilitates the formation of the phosphonium (B103445) intermediate. organic-chemistry.org
Base (e.g., Sodium Hydride)Promotes the final cyclization to the furan ring. acs.org

Advanced and Catalytic Strategies for Aminofuran Construction

Modern synthetic chemistry has seen a shift towards the development of more efficient and environmentally benign catalytic methods. These advanced strategies offer advantages in terms of atom economy, functional group tolerance, and milder reaction conditions for the synthesis of aminofurans.

The development of metal-free catalytic systems for furan ring synthesis aligns with the principles of green chemistry by avoiding the use of often expensive and toxic heavy metals. nih.govnih.gov Base-catalyzed reactions of α-hydroxy ketones and cyano compounds represent a significant advancement in this area. nih.govnih.govmdpi.com These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance, leading to high yields of tetrasubstituted furans. nih.govnih.gov The use of readily available starting materials and the avoidance of pre-functionalized substrates enhance the atom economy of this method. nih.govnih.gov

For instance, the reaction between α-hydroxy ketones and malononitrile or ethyl cyanoacetate (B8463686) can be catalyzed by bases like cesium fluoride (B91410) or piperidine (B6355638) to produce highly functionalized furans. mdpi.com The mechanism involves the initial formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the α-hydroxy ketone, followed by an intramolecular cyclization to form the furan ring. mdpi.com

Desaturative catalysis has emerged as a powerful tool for the synthesis of heteroaromatics, offering an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. kaust.edu.saresearchgate.netresearchgate.net This approach involves the use of saturated heterocyclic ketones as surrogates for the aromatic system, which then undergo a desaturative coupling with amines. kaust.edu.saresearchgate.net The process often operates under mild photochemical conditions and is compatible with a wide range of complex amines. kaust.edu.saresearchgate.net

This strategy typically involves the formation of an enamine from the saturated heterocyclic ketone and the amine, followed by sequential oxidation and desaturation steps, which can be catalyzed by photoredox and cobalt catalysts. kaust.edu.saresearchgate.net While direct application to ethyl 2-aminofuran-3-carboxylate is still an area of development, the principles of desaturative amination of other heterocycles, such as pyridines, demonstrate the potential of this methodology for accessing aminated heteroaromatics that are otherwise difficult to synthesize. kaust.edu.saresearchgate.net This approach circumvents the limitations of classical aromatic substitution and metal-catalyzed cross-coupling reactions. kaust.edu.saresearchgate.net

Direct amination strategies, which introduce an amino group onto a heteroaromatic ring in a single step, are also of significant interest. These methods avoid the need for protecting groups and harsh reaction conditions often associated with traditional synthetic routes. thieme-connect.de

Carbenoid-Mediated [3+2] Cycloaddition Reactions to 2-Aminofurans

A highly effective strategy for the synthesis of 2-aminofurans involves the carbenoid-mediated [3+2] cycloaddition. rsc.orgnih.gov This method provides an efficient pathway to both 2-aminofurans and 2-unsubstituted furans starting from common intermediates. rsc.orgrsc.org The core of this reaction is the cycloaddition of a copper carbenoid with an enamine, which generates a 2-amino-2,3-dihydrofuran intermediate. rsc.orgnih.govrsc.org

The versatility of this approach is demonstrated by its tolerance for a wide range of substituents. The reaction can be performed with various enamines, which are readily prepared from different amines, allowing for the introduction of diverse amino groups into the furan ring. rsc.org Depending on the subsequent workup conditions, this dihydrofuran intermediate can either be oxidized to yield the desired 2-aminofuran or can undergo elimination of the amine to produce a 2-unsubstituted furan. rsc.org This dual capability makes the carbenoid-mediated cycloaddition a flexible tool in furan chemistry. rsc.orgrsc.org

The reaction proceeds smoothly with various α-diazo-β-dicarbonyl compounds and even α-diazo-α-aryl ketones, leading to a wide array of substituted furan products. rsc.org For instance, the reaction of cyclic α-diazo-β-diketones can produce fused bicyclic furan systems. rsc.org

Table 1: Examples of Carbenoid-Mediated [3+2] Cycloaddition for Furan Synthesis rsc.org

Diazo CompoundEnamine PartnerProduct TypeYield
α-diazo-β-diketoneβ-amino acrylateSubstituted FuranGood
α-diazo-β-diketone3-amino-2-alkenoneSubstituted Furan71%
cyclic α-diazo-β-diketoneEnamineFused Bicyclic FuranGood
α-diazo-α-aryl ketoneEnamineAryl Substituted FuranGood
diazo compound with 2-furanyl groupEnamineBis-furan61%

Multi-Component Reactions for Diverse Furan Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in modern synthetic chemistry, offering a highly efficient pathway to complex molecular structures in a single, one-pot operation. nih.gov These reactions are particularly valuable for generating diverse furan scaffolds due to their high atom economy, clean reaction profiles, and often high yields. nih.govrsc.org MCRs combine three or more reactants directly into a final product, avoiding the need for isolating intermediates, which simplifies the experimental procedure and reduces waste. nih.govresearchgate.net

Several MCR strategies have been developed for the synthesis of highly functionalized furans. nih.gov One notable example involves the combination of arylglyoxals, acetylacetone, and a phenol (B47542) derivative in the presence of a base like triethylamine (B128534) to produce furan derivatives in excellent yields. nih.gov Another approach allows for the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans by reacting an isocyanide, a 4-oxo-2-butynoate, and an aldehyde. nih.govrsc.org This particular MCR demonstrates high regioselectivity, which is crucial for controlling the substitution pattern on the furan ring. nih.gov

The furan ring itself can also be a component in MCRs to build even more complex heterocyclic systems. acs.org The inherent reactivity of furan derivatives allows them to serve as building blocks for creating pharmacologically relevant molecules. bohrium.com The operational simplicity and efficiency of MCRs make them attractive for both academic research and industrial applications in the synthesis of new heterocyclic compounds. nih.gov

Atom-Economical and Green Chemistry Perspectives in Synthesis

The principles of green chemistry and atom economy are increasingly influencing the design of synthetic routes for chemical compounds, including aminofurans. jocpr.comnih.gov Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste at a molecular level. acs.org Reactions with high atom economy are inherently more sustainable and environmentally friendly. jocpr.com

Addition and cycloaddition reactions are considered highly atom-economical because they combine reactants to form a single, larger product with few or no byproducts. nih.govrsc.org The [3+2] cycloaddition reactions used for aminofuran synthesis are a prime example of this principle in action. rsc.org Similarly, multicomponent reactions (MCRs) are celebrated for their high atom economy, as they construct complex molecules from multiple starting materials in one pot, reducing the number of synthetic steps and the associated waste. rsc.org

An atom-economical approach for synthesizing 3-aminofurans has been reported, which involves the conjugate addition of alcohols to alkynenitriles, followed by a modified Thorpe-Ziegler cyclization. researchgate.net Such strategies, which prioritize the efficient use of atoms and reduce the generation of byproducts, are central to the development of greener and more sustainable chemical manufacturing processes. nih.govacs.org The use of catalytic processes over stoichiometric ones is another key aspect of green synthesis that leads to improved atom economy. rsc.org

Regioselectivity and Stereoselectivity Control in Aminofuran Synthesis

Controlling regioselectivity—the preferential formation of one constitutional isomer over another—is a critical challenge in the synthesis of substituted heterocycles like aminofurans. khanacademy.orgyoutube.com In the context of aminofuran synthesis, achieving high regioselectivity ensures that the desired substitution pattern is obtained, which is crucial for the compound's ultimate function and properties.

A multicomponent reaction strategy for preparing methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates has been shown to exhibit generally high cycloaddition regioselectivity, often exceeding 95%. nih.govrsc.org This reaction involves the addition of an isocyanide to a 4-oxo-2-butynoate in the presence of an aldehyde. nih.govrsc.org However, it was noted that the regioselectivity can decrease if an electron-rich substituent is present at the 4-position of the butynoate starting material. nih.govrsc.org This finding highlights how the electronic properties of the substrates can significantly influence the regiochemical outcome of the reaction. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer, is also a key consideration. While the cited literature on aminofuran synthesis focuses more heavily on regiocontrol, the principles of stereocontrol are fundamental in organic synthesis. khanacademy.org For reactions that generate stereocenters, controlling the spatial arrangement of atoms is essential. This can be influenced by factors such as the choice of catalyst, solvent, temperature, and the inherent structure of the reactants. khanacademy.orgyoutube.com

Scalability Considerations for Industrial and Large-Scale Synthesis of this compound Derivatives

The transition of a synthetic method from a laboratory scale to industrial and large-scale production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For derivatives of this compound, synthetic routes that are robust, high-yielding, and utilize readily available, inexpensive starting materials are preferred.

Multicomponent reactions (MCRs) are particularly well-suited for large-scale synthesis due to their operational simplicity and one-pot nature, which can lead to significant savings in time, energy, and resources. nih.gov The ability to construct complex molecules in a single step with high atom economy makes MCRs an appealing option for industrial processes. researchgate.net

Furthermore, the development of atom-economical synthetic methods that utilize heterogeneous catalysts is highly beneficial for scalability. nih.gov Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for the catalyst to be recycled and reused. This not only reduces waste but also lowers production costs. nih.gov An example of a successful scale-up involved a mechanochemical synthesis using a ball mill, which overcame mixing issues encountered with traditional stirring methods at a larger scale. nih.gov This demonstrates that innovative process engineering can be crucial for adapting green and efficient laboratory methods for industrial application. nih.gov The potential for gram-scale synthesis has been demonstrated for some furan-producing MCRs, indicating their viability for larger production volumes. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 2 Aminofuran 3 Carboxylate

Reactions at the Furan (B31954) Ring System

The reactivity of the furan ring in ethyl 2-aminofuran-3-carboxylate is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. These substituents modulate the aromatic character and susceptibility of the furan nucleus to various transformations.

Electrophilic Aromatic Substitution Patterns on the Furan Moiety

The furan ring is inherently electron-rich and generally reactive towards electrophiles. In five-membered heterocyclic compounds like furan, electrophilic aromatic substitution typically occurs at the C2 or C5 position. youtube.com The presence of an activating group, such as an amino group, directs the substitution to the ortho or para positions. libretexts.org For this compound, the amino group at C2 strongly activates the ring, particularly at the C5 position. Conversely, the ethyl carboxylate group at C3 is an electron-withdrawing group and deactivates the ring towards electrophilic attack. This deactivating effect is generally overcome by the powerful activating effect of the amino group. libretexts.org Consequently, electrophilic substitution is expected to occur preferentially at the C5 position.

While direct electrophilic substitution on this compound is not extensively documented, the general reactivity patterns of aminofurans suggest that reactions like halogenation, nitration, and Friedel-Crafts reactions would proceed at the C5 position. However, the high reactivity of the aminofuran system can also lead to side reactions, including polymerization and ring opening, especially under strong acidic conditions. libretexts.orgpharmaguideline.com

Nucleophilic Additions and Ring Transformations

The furan ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. In this compound, the electron-withdrawing nature of the ethyl carboxylate group at C3 could potentially facilitate nucleophilic addition, but this is generally less favorable than reactions involving the more reactive functionalities.

However, 2-aminofurans can undergo various ring transformation reactions. rsc.org For instance, under specific conditions, they can be converted into other heterocyclic systems. One notable transformation is the photoxidative ring transformation of 2-aminofuran-3-carbonitriles into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org Although the starting material is a nitrile derivative, this suggests a potential pathway for the furan ring of this compound to undergo rearrangement. Additionally, some furan derivatives can undergo ring expansion or contraction under specific acidic or thermal conditions. pharmaguideline.com For example, α-amino-β-oxoesters have been shown to rearrange into δ-butyrolactams. researchgate.net

Oxidative Pathways of the Furan Nucleus

The furan nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. pharmaguideline.comresearchgate.net The oxidation of furans can result in ring-opened products or rearranged heterocyclic structures. researchgate.net For instance, the oxidation of furan with reagents like sodium hypochlorite (B82951) or hydrogen peroxide often leads to ring cleavage. pharmaguideline.com

In the context of substituted furans, oxidation can be a key step in the synthesis of other valuable compounds. The cytochrome P450-catalyzed transformation of furan into a reactive enal species is a well-known metabolic pathway and has inspired synthetic methodologies. nih.govnih.gov This type of oxidation can trigger further reactions, such as cross-linking in nucleic acids when a furan moiety is incorporated. nih.gov While specific oxidative studies on this compound are not detailed in the provided results, the general principles of furan oxidation suggest that it would be a reactive pathway, potentially leading to ring-opened dicarbonyl compounds or rearranged heterocyclic systems.

Cycloaddition Reactions Involving the Furan Ring

Furan can participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, to form substituted cyclohexene (B86901) derivatives. wikipedia.org However, furan is a relatively unreactive diene in these reactions compared to more robust dienes like cyclopentadiene. rsc.org The reactivity and selectivity of Diels-Alder reactions involving furans can be significantly influenced by substituents on the furan ring. rsc.org Electron-donating groups tend to increase the reactivity of the furan diene. rsc.org

In the case of this compound, the electron-donating 2-amino group would be expected to enhance its reactivity as a diene in Diels-Alder reactions. These reactions offer a powerful method for the construction of six-membered rings with controlled stereochemistry. wikipedia.org Unstable 2-aminofurans have been trapped in tandem [4+1]–[4+2] cycloaddition reactions to synthesize polysubstituted anilines, highlighting their utility as Diels-Alder substrates. rsc.org Furthermore, furan derivatives can also participate in other types of cycloaddition reactions, such as [3+2] cycloadditions, to form various five-membered heterocyclic rings. rsc.orgrsc.org For instance, 2-aminobenzofurans have been synthesized via a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov

Transformations of the 2-Amino Functionality

The 2-amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization to Schiff Bases and Imines

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The formation of Schiff bases is a reversible process, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound. masterorganicchemistry.com

The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com A variety of aldehydes and ketones can be used in this reaction, leading to a wide array of Schiff base derivatives with different substituents. nih.govamazonaws.com

Table 1: Examples of Schiff Base Formation from Amines

Amine Reactant Carbonyl Reactant Catalyst/Conditions Product Type Reference
Ethyl 2-aminobenzoate 4-Bromobenzaldehyde Methane sulfonic acid, ethanol (B145695), room temp Schiff Base amazonaws.com
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Substituted benzaldehydes Not specified Schiff Base nih.gov
4-Aminophenylacetic acid / 5-Aminoisophthalic acid Benzaldehyde / Acetophenone / Benzophenone / Anthraquinone Ethanol Schiff Base researchgate.net
Furfuraldehyde 2-Aminopyridine / Hydrazine (B178648) hydrate Ethanol, reflux Schiff Base tsijournals.com

This derivatization is significant as Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. nih.gov

Amidation and Other N-Functionalization Reactions

The primary amino group of this compound is a key site for nucleophilic attack, readily undergoing acylation and other N-functionalization reactions. The synthesis of 3-amidofurans is a significant area of research due to the challenge of installing a nitrogen substituent at the C3 position of the furan heterocycle. researchgate.net Chitin, an abundant biopolymer, serves as a source for 3-acetamido-5-acetylfuran, highlighting the utility of N-acylated furans. nih.govrsc.org

Amidation is typically achieved by reacting the aminofuran with acylating agents like acid chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming a stable amide linkage. This transformation is fundamental in modifying the electronic properties and steric environment of the amino group, which can influence subsequent reactions.

Beyond simple amidation, N-alkylation can be performed to introduce alkyl groups to the amino function. Catalytic methods using alcohols as alkylating agents have been developed for the N-alkylation of amino acid esters, which can be conceptually applied to aminofurans. nih.govgoogle.com These reactions often require specific catalysts to proceed efficiently and with high selectivity for mono-alkylation over di-alkylation.

Table 1: Examples of N-Functionalization Reactions

Reaction Type Reagent Example Product Type
Amidation Acetyl Chloride Ethyl 2-(acetylamino)furan-3-carboxylate
Sulfonamidation Tosyl Chloride Ethyl 2-(tosylamino)furan-3-carboxylate

Reactions with Nitrogen Nucleophiles

While the exocyclic amino group of this compound is the primary nucleophilic center, the molecule can also react with other nitrogen-containing nucleophiles, leading to a variety of products through condensation or ring-transformation pathways. The outcome of these reactions often depends on the nature of the nucleophile and the reaction conditions. nih.gov

One of the most significant reactions in this category is with hydrazine hydrate. Depending on the conditions, this reaction can lead to the formation of the corresponding carbohydrazide, where the ethyl ester is converted to a hydrazide group. However, in some heterocyclic systems like ethyl 2-oxo-2H-chromene-3-carboxylate, reaction with hydrazine can lead to ring-opening and rearrangement products, such as salicylaldehyde (B1680747) azine and malonohydrazide, rather than simple hydrazide formation. nih.govresearchgate.net This highlights the potential for complex transformations when aminofurans react with strong dinucleophiles like hydrazine. nih.gov

Reactions with primary and secondary amines can lead to the formation of imines or enamines, respectively. libretexts.orgwizeprep.com The reaction with a primary amine involves nucleophilic attack at a carbonyl group, but in the case of this compound, the reactivity would be directed towards a suitably activated position on the furan ring or could involve transamination-like processes under specific catalytic conditions. Studies on related 2-aminothiazoles show that while the exocyclic amino group is a potential reaction site, the heterocyclic ring itself can also undergo substitution. researchgate.net

Modifications and Reactions of the Carboxylate Ester Group

The ethyl carboxylate group at the C3 position is an important handle for further molecular derivatization. It can undergo several classical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-aminofuran-3-carboxylic acid) under either acidic or basic conditions. This carboxylic acid can then be used in subsequent reactions, such as amide couplings, or can participate in decarboxylation.

Transesterification: The ethyl ester can be converted to other alkyl esters (e.g., methyl, tert-butyl) through transesterification. organic-chemistry.org This reaction is typically catalyzed by an acid or base and involves treating the ester with an excess of a different alcohol. This can be useful for altering the solubility or reactivity of the molecule.

Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF. ic.ac.uk The resulting (2-aminofuran-3-yl)methanol is a versatile intermediate for further synthesis. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids. libretexts.org

Table 2: Reactions of the Carboxylate Ester Group

Reaction Type Reagent(s) Product Functional Group
Hydrolysis NaOH, H₂O then H₃O⁺ Carboxylic Acid
Transesterification CH₃OH, H⁺ or CH₃O⁻ Methyl Ester

Intramolecular and Intermolecular Cyclization Reactions of Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions are cornerstones in medicinal chemistry for building molecular complexity.

Derivatives of this compound are widely used to construct heterocycles fused to the furan ring, most notably furopyrimidines. The analogous chemistry of 2-aminothiophenes to form thienopyrimidines is extensively documented and provides a clear blueprint for the reactivity of the furan counterpart. researchgate.netmdpi.comnih.govnih.gov

A common strategy involves a one-pot reaction with formamide (B127407), which acts as both the reagent and solvent. mdpi.com Heating the aminofuran in formamide leads to the formation of furo[2,3-d]pyrimidin-4(3H)-one. This transformation involves the initial formation of a formylamino intermediate, followed by ring closure onto the ester group with the elimination of ethanol and water.

Cyclocondensation reactions with reagents containing two electrophilic or potentially electrophilic centers provide a direct route to fused heterocycles. For instance, reaction with alkyl or aryl isothiocyanates yields an intermediate N-thiourea derivative. mdpi.com This intermediate can then be cyclized under basic conditions (e.g., using alcoholic potassium hydroxide) to afford furo[2,3-d]pyrimidine-2-thiones.

Another important class of bifunctional reagents is acyl chlorides in the presence of an acid catalyst, which can lead to the formation of substituted furo[2,3-d]pyrimidin-4-ones. scielo.br These cyclocondensation reactions are highly valuable for generating diverse libraries of fused heterocycles for biological screening. nih.gov

Table 3: Synthesis of Fused Heterocycles

Reagent(s) Fused Ring System
Formamide Furo[2,3-d]pyrimidin-4(3H)-one
Phenyl isothiocyanate, then KOH/EtOH 3-Phenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one
Acetic anhydride 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Rearrangement Reactions Involving Aminofuran Structures

Aminofuran systems and their derivatives can participate in several types of rearrangement reactions, leading to significant structural transformations.

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution. wikipedia.orgchemistry-reaction.com In a typical Smiles rearrangement, a nucleophile on a side chain attacks an activated aromatic or heteroaromatic ring, causing the displacement of a leaving group and migration of the aryl ring. manchester.ac.uknumberanalytics.com Derivatives of this compound, where the amino group is part of a longer side chain attached to a suitable activated arene, could potentially undergo this type of rearrangement. Radical versions of the Smiles rearrangement have also been developed, broadening its scope. nih.gov

Furthermore, rearrangements are sometimes observed during the synthesis or derivatization of related heterocyclic systems. For example, novel rearrangement pathways have been reported for isoxazolidines that can lead to the formation of 3-aminofuran-2(5H)-ones or 1H-pyrrole-2,5-diones. researchgate.netthieme-connect.comresearchgate.netmdpi.comnih.gov These reactions proceed through the opening of bicyclic intermediates and are often controlled by ring strain and the nature of the substituents. While not a direct rearrangement of the pre-formed aminofuran, these reactions highlight the accessibility of the aminofuran core through skeletal reorganization of other heterocycles.

Mechanistic Investigations into the Synthesis and Reactivity of Ethyl 2 Aminofuran 3 Carboxylate

Detailed Mechanistic Pathways of Furan (B31954) Ring Formation

The construction of the 2-aminofuran-3-carboxylate core is not a trivial process and often involves multi-step sequences where the careful orchestration of intermediates and reaction conditions is paramount. The following subsections explore the key mechanistic features of its synthesis.

The formation of the furan ring often proceeds through several critical, albeit transient, intermediates that dictate the course of the reaction. Among the most significant are vinyl ethers, which serve as pivotal precursors in several synthetic strategies.

One efficient method for preparing 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, which generates a vinyl ether intermediate in high yield. researchgate.net This intermediate is then subjected to cyclization, typically mediated by a base like sodium hydride, to furnish the final 3-aminofuran product. researchgate.net A proposed pathway for this transformation is outlined below:

Table 1: Proposed Intermediates in Vinyl Ether-Based Furan Synthesis

Step Reactants Key Intermediate Description
1 α-cyanoketone, Ethyl Glyoxylate Hydroxyacrylonitrile Formation of a salt from the reaction of the starting materials. researchgate.net
2 Hydroxyacrylonitrile derivative Malonate Vinyl Ether The core vinyl ether structure is formed, setting the stage for cyclization. researchgate.net
3 Malonate Vinyl Ether, Base Enolate/Carbanion The base abstracts an acidic proton, generating a nucleophilic center.

The synthesis of related aminofurans also highlights the importance of other intermediates. For instance, in desaturative strategies for amination, enamine formation is a key step for creating the crucial carbon-nitrogen bond. researchgate.net In classical furan syntheses like the Paal-Knorr reaction, protonated carbonyls, which can be described as oxygen cations , are the initial reactive species that trigger the cyclization cascade. youtube.com The subsequent intermediates in this acid-catalyzed pathway involve cyclic hemiacetals which, after dehydration, lead to the aromatic furan system. youtube.com

Proton transfer events are fundamental to the majority of synthetic routes leading to furan rings. In acid-catalyzed reactions, the process is often initiated by the protonation of a carbonyl group, which enhances its electrophilicity and facilitates the subsequent intramolecular nucleophilic attack. youtube.comnih.gov Protonic acid-catalyzed cascade reactions of conjugated enynones have been developed for synthesizing multisubstituted furans, where proton transfer processes are essential for substrates that are otherwise unreactive under metal-catalyzed conditions. nih.govacs.org

A key example of proton transfer is observed in the Paal-Knorr synthesis, where after the initial cyclization, a proton is transferred from the newly formed hydroxyl group to the remaining carbonyl-derived oxygen, converting it into a good leaving group (water). youtube.com

Keto-enol tautomerization is the critical final step in many furan syntheses, responsible for the aromatization of the newly formed ring. After the cyclization and elimination of water, a non-aromatic dihydrofuran intermediate is formed. A final deprotonation at a carbon adjacent to the ring oxygen, analogous to an enolization process, re-establishes the aromaticity of the furan ring. youtube.com This thermodynamically favorable step drives the reaction to completion. Similar tautomerization steps are crucial in the mechanisms of related heterocyclic syntheses, such as the formation of pyrans, where a Michael adduct intermediate undergoes tautomerization before cyclization. scielo.org.mx

The efficiency of furan synthesis is profoundly influenced by the choice of catalyst, which can range from simple protic acids to complex transition metal systems. Each catalyst operates through a distinct catalytic cycle that can be optimized to maximize yield and selectivity.

Protic Acid Catalysis : Inexpensive acids like sulfanilic acid or trace amounts of paratoluenesulfonic acid can effectively catalyze the cyclization cascade. youtube.comnih.govacs.org The cycle is simple: the acid protonates a carbonyl, facilitates cyclization and dehydration, and is then regenerated in the final deprotonation/aromatization step. The efficiency relies on the acid's ability to activate the substrate without causing unwanted side reactions.

Transition Metal Catalysis : Palladium and other transition metals offer alternative catalytic cycles. For the derivatization of benzofurans, a proposed Pd(II)/Pd(IV) cycle for C-H functionalization begins with the coordination of Pd(OAc)₂ to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com Oxidative addition of an aryl halide, followed by reductive elimination, yields the product and regenerates the active Pd(II) catalyst. The efficiency of this cycle is highly dependent on co-additives, such as silver acetate (B1210297) (AgOAc), which can act as a halide scavenger or play a more direct role in the catalytic mechanism. mdpi.com

Organocatalysis : In a unified Michael-Heck approach to furan synthesis, a phosphine (B1218219) organocatalyst initiates the cycle. nih.gov Tributylphosphine (B147548) adds to an electron-deficient alkyne, creating a zwitterion that deprotonates an allylic alcohol. The resulting alkoxide adds to the phosphonium (B103445) intermediate, which then eliminates the tributylphosphine catalyst to furnish a Michael adduct. This adduct then enters a palladium-catalyzed Heck reaction, where the phosphine can now act as a ligand, demonstrating a synergistic catalytic system. nih.gov Optimization of such systems involves screening bases, solvents, and catalyst oxidation states (e.g., Pd(II) catalysts outperforming Pd(0) species) to enhance reaction efficiency. nih.gov

Table 2: Comparison of Catalytic Systems in Furan Synthesis & Derivatization

Catalytic System Catalyst Example Key Mechanistic Feature Influence on Efficiency
Protic Acid Sulfanilic Acid nih.govacs.org Protonation of carbonyls Cost-effective, avoids transition metals, applicable to metal-unreactive substrates.
Transition Metal Pd(OAc)₂ / AgOAc mdpi.com C-H activation via palladacycle Enables direct functionalization of the furan ring; efficiency highly dependent on co-additives.

Mechanistic Aspects of Derivatization and Transformation Reactions

Ethyl 2-aminofuran-3-carboxylate is a versatile building block, and its reactivity is characterized by the interplay between the nucleophilic amino group, the electrophilic ester, and the aromatic furan core.

The amino group at the C2 position is a potent nucleophile and is central to many derivatization reactions. A common transformation involves its nucleophilic attack on an external electrophile, followed by an intramolecular cyclization to form fused heterocyclic systems. For example, ethyl 2-amino-4,5-diphenylfuran-3-carboxylate is a reactive synthon used to synthesize furo[2,3-d]pyrimidinone analogues through reactions with appropriate reagents, a process driven by nucleophilic attack and subsequent cyclization. researchgate.net

A well-defined mechanistic pattern involves the conjugate addition of a nucleophile, followed by cyclization. An atom-economical synthesis of 3-aminofurans employs the conjugate addition (a 1,4-nucleophilic attack ) of an alcohol to an alkynenitrile. This is followed by a modified Thorpe-Ziegler cyclization, where an intramolecular nucleophilic attack of a carbanion onto the nitrile group forges the new ring. researchgate.net This strategy demonstrates a powerful mechanism for building the furan ring itself, which can be considered a transformation of simpler acyclic precursors.

Multi-component reactions (MCRs) provide a highly efficient means of synthesizing complex molecules from simple precursors in a single pot, and the mechanisms often involve a cascade of predictable steps.

A general mechanism for a three-component reaction to form a heterocyclic system like a 4H-pyran can serve as an illustrative model. scielo.org.mx The pathway can be broken down into the following steps:

Knoevenagel Condensation : An aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile) to form an α,β-unsaturated intermediate.

Michael Addition : A nucleophile, such as the enolate of ethyl acetoacetate, performs a conjugate attack on the α,β-unsaturated intermediate, forming a Michael adduct.

Intramolecular Cyclization : The newly formed adduct contains functional groups positioned for an intramolecular nucleophilic attack, leading to the formation of the heterocyclic ring.

Tautomerization/Dehydration : A final step, often a tautomerization, leads to the stable, final product. scielo.org.mx

The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, offers another detailed example of a stepwise MCR pathway involving an aldehyde, a β-keto ester, and ammonia. nih.gov The mechanism combines a Knoevenagel condensation, the formation of an enaminoester, a Michael addition, and a final cyclocondensation, demonstrating how multiple simple reactions can be combined into a powerful synthetic transformation. nih.gov Similarly, the Ugi four-component reaction proceeds stepwise through the formation of an imine from an aldehyde and an amine, which is then protonated and attacked by an isocyanide, ultimately leading to an α-aminoamide after rearrangement. nih.gov These established MCR mechanisms provide a framework for understanding the potential transformations of this compound in complex, one-pot reaction sequences.

Computational Chemistry and Theoretical Studies

While dedicated Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the application of DFT to analogous systems provides significant insight into the probable pathways and intermediates. The synthesis of 2-aminofurans often involves the cyclization of precursors derived from α-cyanoketones or β-ketonitriles, and DFT calculations on these types of transformations are instrumental in understanding the underlying molecular processes.

Theoretical investigations into related heterocyclic systems, such as the formation of furan and pyridine (B92270) derivatives, have established DFT as a powerful tool for mapping potential energy surfaces, identifying transition states, and calculating activation barriers. For instance, in the study of reactions involving α,β-unsaturated nitriles and ketones, DFT calculations have been crucial in determining the most plausible reaction pathways, often involving multiple protonation steps under acidic conditions. These studies reveal that the reaction energetics can be finely tuned by the electronic nature of the substituents.

In the context of aminofuran synthesis, a key mechanistic step is the intramolecular cyclization. One common route involves the base-catalyzed Thorpe-Ziegler cyclization of an intermediate formed from the reaction of a compound containing a reactive methylene group with an α-cyano ketone derivative. DFT calculations on similar cyclization reactions have been used to model the transition state geometries and energies, providing a quantitative understanding of the reaction feasibility and kinetics.

Although a specific study detailing the DFT analysis of this compound formation is not available, we can infer the likely focus of such an investigation. A computational study would typically commence with the optimization of the ground state geometries of the reactants, for example, an α-cyanoketone and a glyoxylate derivative. The subsequent reaction steps, including the formation of a vinyl ether intermediate and its base-induced cyclization, would be modeled to locate the corresponding transition states and intermediates.

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical key cyclization step. The values are representative and based on calculations performed on analogous systems.

ParameterDescriptionRepresentative Calculated Value
ΔE‡ Activation Energy15 - 25 kcal/mol
ΔErxn Reaction Energy-30 to -50 kcal/mol
Key Bond Formation C-O bond distance in the transition state~1.8 - 2.2 Å
Imaginary Frequency Vibrational mode of the transition state-300 to -500 cm-1

This table is illustrative and based on data from analogous systems due to the absence of specific literature for this compound.

Furthermore, DFT is employed to analyze the electronic properties of the intermediates and transition states. Natural Bond Orbital (NBO) analysis can reveal charge distributions and orbital interactions that drive the reaction. For example, in the cyclization to form the furan ring, NBO analysis would likely show a significant increase in the electron density on the oxygen atom of the carbonyl group as it attacks the carbon of the nitrile group in the transition state.

While the direct application of DFT to elucidate the mechanistic nuances of this compound synthesis remains a subject for future research, the established utility of this computational method in related chemical systems provides a robust framework for understanding its formation and reactivity. Such studies are invaluable for optimizing reaction conditions and for the rational design of novel synthetic routes to this important class of compounds.

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